2,6-Dimethylcyclohex-2-ene-1-carboxylic acid
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Overview
Description
2,6-Dimethylcyclohex-2-ene-1-carboxylic acid is an organic compound with the molecular formula C9H14O2. It is a derivative of cyclohexene, characterized by the presence of two methyl groups at positions 2 and 6, and a carboxylic acid group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylcyclohex-2-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. The subsequent functionalization of the cyclohexene ring introduces the carboxylic acid group .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes that ensure high yield and purity. These methods typically employ metal catalysts and controlled reaction conditions to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylcyclohex-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexene derivatives, alcohols, ketones, and aldehydes .
Scientific Research Applications
2,6-Dimethylcyclohex-2-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethylcyclohex-2-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. Additionally, the methyl groups can affect the compound’s hydrophobicity and its ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylcyclohex-2-ene-1-carboxylic acid
- 2,6-Dimethylcyclohex-2-ene-1-carbaldehyde
- 2,6-Dimethylcyclohex-2-ene-1-ol
Uniqueness
2,6-Dimethylcyclohex-2-ene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
773870-16-9 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,6-dimethylcyclohex-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6-4-3-5-7(2)8(6)9(10)11/h4,7-8H,3,5H2,1-2H3,(H,10,11) |
InChI Key |
DAHRXCLUGDNKDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC=C(C1C(=O)O)C |
Origin of Product |
United States |
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